Piperonyl acetate

Description

This compound is a clear pale yellow liquid. Insoluble in water. (NTP, 1992)

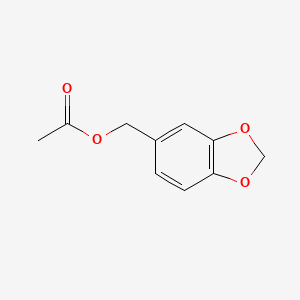

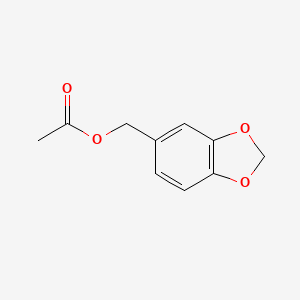

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)12-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWYHTORQZAGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025925 | |

| Record name | Piperonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonyl acetate is a clear pale yellow liquid. Insoluble in water. (NTP, 1992), Solid, colourless oily liquid with a sweet, light, floral-fruity odour | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150.00 to 151.00 °C. @ 10.00 mm Hg | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.227-1.239 | |

| Record name | Piperonyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/809/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

326-61-4 | |

| Record name | PIPERONYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-methanol, 5-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090XZ4C7VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51 °C | |

| Record name | Piperonyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Piperonyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate (CAS No. 326-61-4), also known as heliotropyl acetate, is an aromatic ester recognized for its sweet, floral, and fruity aroma, often with cherry-like undertones.[1][2] It is a synthetic flavoring agent and fragrance ingredient utilized in a variety of consumer products, including beverages, candy, ice cream, baked goods, and perfumes.[1][2][3] Beyond its organoleptic properties, this compound serves as an active ingredient in some insecticides and is employed in laboratory settings for the synthesis of other chemical compounds.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for understanding the compound's behavior in different matrices and for developing new applications.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀O₄ | [3][4][5] |

| Molecular Weight | 194.18 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [3][7][8] |

| Boiling Point | 150-151 °C at 10 mmHg153-154 °C at 14 mmHg285.09 °C (estimated) | [6][9][10][3][11] |

| Melting Point | 51 °C | [6] |

| Density | 1.227 - 1.239 g/mL at 25 °C1.24 g/mL | [4][6][9][3][7] |

| Refractive Index | n20/D 1.523 - 1.529n20/D 1.5265 | [3][6][4][9] |

| Solubility | Insoluble in water (<1 mg/mL)692.8 mg/L at 25 °C (estimated) | [6][11] |

| Flash Point | > 200 °F (> 93.3 °C)> 230 °F (> 110 °C)113 °C (closed cup) | [6][8][9][4][10] |

| Log KOW (Octanol-Water Partition Coefficient) | 2.14 (estimated) | [11] |

| Vapor Pressure | 0.000916 mmHg | [8] |

| Purity | ≥99% (GC) | [3][8][10] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard laboratory procedures that provide a basis for reproducing the data presented.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with the heating liquid to a level just above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the heating bath in the Thiele tube. The heating liquid should cover the sample.

-

Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to be drawn into the capillary tube.[12] Record this temperature.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for the accurate determination of the density of liquids.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to reach the same temperature in the water bath.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

-

The density of this compound is calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[4][13][14]

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify a substance or assess its purity.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp for the D-line, 589 nm)

-

Dropper or pipette

Procedure:

-

Connect the refractometer to the constant temperature water bath set at the desired temperature (e.g., 20 °C).

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

-

Using a dropper, place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly and ensure the liquid spreads evenly between the two prisms.

-

Adjust the light source to illuminate the prisms.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.

-

If a colored band is visible at the dividing line, adjust the chromaticity compensator until the line is sharp and achromatic.

-

Read the refractive index value from the instrument's scale.[15]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of this compound using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

Conclusion

The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in various industries. The data and experimental protocols presented in this guide offer researchers and professionals the necessary information for quality control, formulation development, and further scientific investigation into this versatile compound. Adherence to standardized experimental procedures is critical for obtaining accurate and reproducible results.

References

- 1. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 2. precisionlubrication.com [precisionlubrication.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Spectroscopic method for measuring refractive index [opg.optica.org]

- 8. kaycantest.com [kaycantest.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. phillysim.org [phillysim.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. tamilnadutesthouse.com [tamilnadutesthouse.com]

Technical Guide: Piperonyl Acetate (CAS No. 326-61-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, identified by CAS number 326-61-4, is an ester recognized for its applications in the fragrance, flavor, and pest control industries.[1] Chemically, it is the acetate ester of piperonyl alcohol and is classified as a member of the benzodioxole family.[2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, intended for a scientific audience.

Chemical Identity

-

IUPAC Name: 1,3-benzodioxol-5-ylmethyl acetate[2]

-

Synonyms: Heliotropyl acetate, Acetic Acid Piperonyl Ester, 3,4-Methylenedioxybenzyl Acetate[1][3][4]

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid.[1][2][3] It is characterized by a very sweet, light, floral-fruity odor, often with cherry or strawberry-like undertones.[3][8] It is stable under normal conditions and combustible.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 326-61-4 | [1][2][3] |

| FEMA Number | 2912 | [1][3][6] |

| EC Number | 206-312-5 | [6] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |

| Melting Point | 51 °C | [2][3] |

| Boiling Point | 150-151 °C at 10 mmHg | [2][3][9][10] |

| Density | 1.227 g/mL at 25 °C | [3][9][11] |

| Refractive Index (n20/D) | 1.5265 | [3][9][11] |

| Flash Point | >100 °C (>212 °F) | [12][13] |

| Solubility | Insoluble in water | [2][14] |

| LogP | 1.68 | [3] |

| Vapor Pressure | 0.138 - 39.5 Pa at 20-75 °C | [3] |

Synthesis and Reactivity

Synthesis

This compound can be prepared through several methods. A common laboratory and industrial synthesis involves the acetylation of piperonyl alcohol.[3] Another documented method is the reaction of 5-chloromethyl-1,3-benzodioxole with sodium acetate.[5]

Reactivity Profile

As an ester, this compound reacts with acids to liberate heat, alcohols, and acids.[3][14] Vigorous, exothermic reactions can occur with strong oxidizing acids.[3][14] Interaction with caustic solutions also generates heat. Mixing esters like this compound with alkali metals or hydrides can generate flammable hydrogen gas.[3][14]

Toxicology and Safety

The safety of this compound has been evaluated for its use as a fragrance and flavoring agent. It is classified as harmful if swallowed and may cause an allergic skin reaction.[3][13][15]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 2.1 g/kg | [3] |

| LD50 | Rabbit | Dermal | > 5 g/kg | [3] |

Hazard and Precautionary Statements

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[3][15]

-

Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352[3]

Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be followed. This includes wearing protective gloves, safety goggles with side-shields, and ensuring adequate ventilation.[16] Contaminated work clothing should not be allowed out of the workplace.[16] In case of skin contact, wash with plenty of water. If swallowed, seek medical help.[16]

Metabolism

In vivo studies have shed light on the metabolic fate of this compound. The primary metabolic pathway involves hydrolysis of the ester bond, followed by oxidation. A study in rabbits showed that after oral administration, this compound is hydrolyzed to piperonyl alcohol.[17] This alcohol is then oxidized to piperonylic acid. Both the acid and the parent alcohol are subsequently excreted, primarily as glucuronic acid conjugates.[17] Piperonylic acid was found to be the major metabolite, accounting for 58% of the administered dose.[17]

Experimental Protocols

Synthesis of this compound from 5-chloromethyl-1,3-benzodioxole

This protocol is adapted from a documented synthetic method.[5]

Materials:

-

5-chloromethyl-1,3-benzodioxole

-

Sodium Acetate (CH₃COONa), 99%

-

Deionized Water (H₂O)

-

2L reaction flask with agitation and heating capabilities

-

Nitrogen (N₂) gas source

Procedure:

-

Charge the 2L flask with 144.2 g (1.7 moles) of sodium acetate and 365 mL of water.[5]

-

Begin agitation and heat the mixture to a target temperature of 80-85 °C under a nitrogen atmosphere.[5]

-

Once the target temperature is reached, begin the drop-wise addition of the crude 5-chloromethyl-1,3-benzodioxole product into the flask. The addition should be controlled over a period of 2 hours.[5]

-

After the addition is complete, allow the mixture to continue reacting at 80-85 °C for an additional 2 hours to ensure the reaction goes to completion.[5]

-

Upon completion, the reaction mixture can be cooled, and the this compound product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H10O4 | CID 9473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 326-61-4 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound = 99 , FG 326-61-4 [sigmaaldrich.com]

- 7. This compound | CAS No- 326-61-4 | Simson Pharma Limited [simsonpharma.com]

- 8. perfumersworld.com [perfumersworld.com]

- 9. 胡椒醇醋酸酯 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound | CAS#:326-61-4 | Chemsrc [chemsrc.com]

- 12. heliotropyl acetate, 326-61-4 [thegoodscentscompany.com]

- 13. vigon.com [vigon.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to Piperonyl Acetate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl acetate (Heliotropyl acetate) is an aromatic ester recognized for its pleasant, sweet, floral-fruity aroma, reminiscent of cherry and lilac. While extensively utilized in the fragrance and flavor industries, its applications extend to pest control as an insect repellent and its constituent benzodioxole moiety is a scaffold of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. It is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Identification

This compound is chemically known as 1,3-benzodioxol-5-ylmethyl acetate.[2] Its structure features a 1,3-benzodioxole ring system connected to an acetate group through a methylene bridge.

-

Molecular Formula: C₁₀H₁₀O₄[3]

-

Molecular Weight: 194.18 g/mol [3]

-

IUPAC Name: 1,3-benzodioxol-5-ylmethyl acetate[3]

-

CAS Number: 326-61-4[3]

-

Synonyms: Heliotropyl acetate, 3,4-Methylenedioxybenzyl acetate, Acetic acid piperonyl ester[3]

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 150-151 °C at 10 mmHg | [3] |

| Melting Point | 51 °C | [3] |

| Density | 1.227 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.523 - 1.529 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following sections provide established protocols.

Synthesis Protocol: Acetylation of Piperonyl Alcohol

A straightforward and common method for synthesizing this compound is through the esterification of Piperonyl alcohol with acetic anhydride, often catalyzed by pyridine.

Materials:

-

Piperonyl alcohol (1.0 equivalent)

-

Acetic anhydride (1.5 equivalents per hydroxyl group)[4]

-

Dry pyridine (as solvent and catalyst)[4]

-

Dry toluene

-

Dichloromethane (or Ethyl acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve Piperonyl alcohol (1.0 equiv.) in dry pyridine (5-10 mL per mmol of alcohol).[4]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5 equiv.) to the cooled solution.[4]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[4]

-

Once the reaction is complete, quench it by the careful addition of methanol (to consume excess acetic anhydride).

-

Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[4]

-

Dilute the resulting residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of this compound. The following protocol provides a general framework that can be optimized for specific matrices.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Capillary Column: A mid-polarity column such as a TG-5SilMS (30m x 0.25mm ID, 0.25 µm film thickness) or equivalent is suitable.[5]

Sample Preparation (General):

-

Accurately weigh the sample into a vial.

-

If the sample is solid, perform a liquid-solid extraction. Homogenize with a drying agent like anhydrous sodium sulfate and extract with a suitable solvent (e.g., ethyl acetate) using ultrasonication.[5]

-

For complex matrices, a clean-up step using dispersive solid-phase extraction (dSPE) with C18 and PSA (primary secondary amine) sorbents can remove interferences.[5]

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane-acetone mixture).[5]

-

Transfer the final extract to a GC vial for analysis.

GC-MS Parameters:

-

Injector Temperature: 280 °C[5]

-

Injection Mode: Splitless[5]

-

Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min[5][6]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp 1: Increase to 150 °C at 25 °C/min

-

Ramp 2: Increase to 280 °C at 6 °C/min, hold for 12 minutes[5]

-

-

MS Transfer Line Temperature: 280 °C[5]

-

Ion Source Temperature: 250 °C[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV[5]

-

Scan Range: 50 - 550 m/z[5]

Identification is achieved by comparing the retention time and the resulting mass spectrum with that of a certified reference standard.

Biological Activity and Metabolism

This compound is primarily known for its role as an insect repellent, where its mechanism of action is believed to involve the disruption of the insect nervous system.[2] In mammals, compounds containing the benzodioxole group, such as this compound, typically undergo metabolic transformation. The metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the resulting alcohol and subsequent conjugation.

The diagram below illustrates the proposed metabolic pathway of this compound.

Caption: Proposed metabolic pathway of this compound in mammals.

Conclusion

This compound is a compound with significant applications in multiple industries. Its well-defined chemical structure and properties, combined with established synthetic and analytical methods, make it a versatile molecule for various research and development endeavors. The information provided in this guide offers a solid technical foundation for scientists and professionals working with this compound, facilitating its effective application and further exploration.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H10O4 | CID 9473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. agmv.ro [agmv.ro]

- 6. research.unipd.it [research.unipd.it]

The Natural Occurrence of Piperonyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl acetate, a naturally occurring ester, is recognized for its pleasant, sweet, fruity, and slightly floral aroma. Beyond its olfactory characteristics, this compound and its structural relatives within the phenylpropanoid family exhibit a range of biological activities, drawing interest from researchers in phytochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in the plant kingdom, details the analytical methodologies for its identification and quantification, and elucidates its biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound (VOC) in a select number of plant species. Its presence is often associated with the characteristic aroma of the plant's flowers or vegetative tissues. While the distribution of this compound in the plant kingdom is not widespread, its detection in taxonomically diverse species suggests independent evolution of its biosynthetic pathway.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the available quantitative data for this compound in various plants. It is important to note that comprehensive quantitative studies are limited, and the data presented represents a snapshot of current research.

| Plant Species | Family | Plant Part | Concentration/Relative Abundance | Reference(s) |

| Cichorium endivia (Endive) | Asteraceae | Leaves | Data available, specific concentration not detailed in the provided abstract.[1] | [1] |

| Daphne odora (Winter Daphne) | Thymelaeaceae | Flowers | Identified as a volatile component; quantitative data suggests it is a minor constituent of the overall floral scent. | [2][3] |

| Vitis vinifera (Grape) | Vitaceae | Berries | Detected as a minor volatile compound in some cultivars. Its concentration is influenced by factors such as grape variety and ripening stage. | [4][5][6][7] |

Note: The term "Data available" indicates that the compound has been reported in the specified plant, but the accessible literature does not provide precise quantitative values. Further targeted phytochemical analyses are required to establish definitive concentration ranges.

Experimental Protocols

The identification and quantification of this compound in plant matrices rely on the analysis of volatile organic compounds. The standard methodology involves solvent-free extraction techniques followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive and solvent-free method ideal for the extraction of volatile and semi-volatile compounds from plant tissues.[8][9][10][11]

Materials:

-

Fresh plant material (e.g., flowers, leaves)

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Heated magnetic stirrer or water bath

-

Gas-tight vials with septa

Protocol:

-

Sample Encapsulation: Place a known weight of fresh plant material (typically 1-5 grams) into a gas-tight vial.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to equilibrate in the headspace.[11]

-

SPME Fiber Exposure: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the plant material.

-

Extraction: Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds like this compound.[12]

Typical GC-MS Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial Temp: 50°C, hold for 2 min; Ramp: 5°C/min to 250°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

| Mass Range | m/z 40-450 |

Identification and Quantification:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a pure standard and by matching the mass spectrum with established libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of known concentrations of this compound standard. The concentration in the sample is then determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[13][14][15][16][17] The pathway commences with the amino acid L-phenylalanine. The final step involves the enzymatic acetylation of piperonyl alcohol.[18][19]

References

- 1. This compound | C10H10O4 | CID 9473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Daphnane Diterpenoids from Flower Buds and Blooming Flowers of Daphne odora Using UHPLC-Q-Exactive-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Profiling Analysis of Volatile and Non-volatile Compounds in Vitis Vinifera Berries (cv. Chardonnay) and Spontaneous Bud Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive study of volatile compounds and transcriptome data providing genes for grape aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. BIOSYNTHESIS OF PHENYLPROPANOID VOLATILES [ebrary.net]

- 14. researchgate.net [researchgate.net]

- 15. KEGG PATHWAY: Phenylpropanoid biosynthesis - Reference pathway [kegg.jp]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety, a heterocyclic aromatic organic compound, is a key structural feature in a plethora of naturally occurring and synthetic molecules exhibiting a wide range of biological activities. This scaffold, present in compounds like safrole from sassafras oil, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives of 1,3-benzodioxole have demonstrated potent anti-tumor, anti-hyperlipidemic, antioxidant, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the core biological activities of 1,3-benzodioxole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. Anti-Tumor Activity

1,3-Benzodioxole derivatives have emerged as a significant class of compounds with promising anti-cancer properties. Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,3-benzodioxole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Arsenical Conjugates | Molm-13 (Leukemia) | MAZ2: < 1 | [3] |

| K562 (Leukemia) | MAZ2: < 1 | [3] | |

| HL-60 (Leukemia) | MAZ2: < 1 | [3] | |

| 4T1 (Breast Cancer) | MAZ2: < 1 | [3] | |

| Chalcones | MDA-MB-231 (Breast Cancer) | 16k: 5.24 - 10.39 | [4] |

| MDA-MB-231 (Breast Cancer) | 16m: 5.24 - 10.39 | [4] | |

| MDA-MB-231 (Breast Cancer) | 16t: 5.24 - 10.39 | [4] | |

| Indeno[1,2-b]quinoxaline Derivatives | HCT-116 (Colon Cancer) | Compound 3: Exceptional | [5] |

| HepG-2 (Liver Cancer) | Compound 3: Exceptional | [5] | |

| MCF-7 (Breast Cancer) | Compound 3: Exceptional | [5] |

Signaling Pathway: Induction of Apoptosis

A primary mechanism by which 1,3-benzodioxole derivatives exert their anti-tumor effects is through the induction of the intrinsic apoptosis pathway. This process is characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Specifically, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[4][6]

II. Anti-Hyperlipidemic Activity

Certain 1,3-benzodioxole-based fibrate derivatives have demonstrated significant potential in managing hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood.[1] These compounds have been shown to effectively reduce plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C).

Quantitative Data: In Vivo Lipid-Lowering Effects

In vivo studies using high-fat diet (HFD)-induced hyperlipidemic mice have provided quantitative evidence of the lipid-lowering efficacy of these derivatives.

| Compound | Dose | % Reduction in Triglycerides (TG) | % Reduction in Total Cholesterol (TC) | % Reduction in LDL-C | Reference |

| Compound 12 | High | Significant (P < 0.01) | Significant (P < 0.01) | Significant (P < 0.05) | |

| Fenofibrate (Control) | Standard | Significant | Not Significant | Significant | |

| Compound 4a | 10 mg/kg | More prominent than atorvastatin | More prominent than atorvastatin | More prominent than atorvastatin | [7] |

| Atorvastatin (Control) | Standard | - | - | - | [7] |

III. Antioxidant Activity

Many 1,3-benzodioxole derivatives exhibit notable antioxidant properties, which are crucial in combating oxidative stress, a key factor in various diseases. Their ability to scavenge free radicals is a common measure of this activity.

Quantitative Data: Free Radical Scavenging Activity

The antioxidant capacity is often quantified by the IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

| Derivative Class | IC50 (µM) | Reference |

| Hypecoumic acid | Moderate Activity | [1] |

| Phenolic derivatives | Compound 4a: Potent | [7] |

IV. Inhibition of Cytochrome P450 Enzymes

A well-documented biological activity of 1,3-benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[8] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP450 can lead to significant drug-drug interactions.

Signaling Pathway: Mechanism-Based Inhibition of Cytochrome P450

The inhibition of CYP450 by 1,3-benzodioxole derivatives often occurs through a mechanism-based process. This involves the metabolic activation of the 1,3-benzodioxole moiety by the CYP450 enzyme to form a reactive carbene intermediate.[9] This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[9]

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. Inhibition of Cytochrome P450 Enzymes [ouci.dntb.gov.ua]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Antihyperlipidemic studies of newly synthesized phenolic derivatives: in silico and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Repellent Veil: A Technical Guide to the Putative Mechanism of Action of Piperonyl Acetate

For Immediate Release

Executive Summary

Piperonyl acetate is a volatile organic compound recognized for its utility in fragrance formulations and, notably, as an insect repellent.[1] While its structural analog, piperonyl butoxide (PBO), is well-documented as a synergist that inhibits cytochrome P450 enzymes in insects, the primary mechanism of this compound's repellent activity is less defined in scientific literature.[2] This guide synthesizes current understanding of insect olfaction and the action of analogous acetate esters to propose a core mechanism of action for this compound. The central hypothesis is that this compound functions as a repellent by directly activating insect olfactory receptors, with the highly conserved Odorant Receptor Co-receptor (Orco) being a prime molecular target. This interaction likely triggers aversive neuronal signaling, culminating in avoidance behavior. This document provides a detailed overview of this putative pathway, compiles relevant quantitative data from analogous compounds, outlines key experimental protocols for mechanism validation, and visualizes the proposed molecular and experimental workflows.

Proposed Molecular Mechanism of Action

The repellent action of this compound is hypothesized to be mediated through the insect's olfactory system. Unlike insecticides that often target the central nervous system for lethal effect, repellents typically function by activating sensory neurons to elicit a non-lethal, behavioral avoidance response. The proposed mechanism involves the direct interaction of this compound with the insect's peripheral olfactory machinery.

The Insect Olfactory Receptor Complex

Insect olfactory sensory neurons (OSNs) are housed within hair-like structures on the antennae and maxillary palps called sensilla. The core of odor detection is the Olfactory Receptor (OR) complex, a heterotetrameric ligand-gated ion channel.[3][4] This complex consists of two subunit types:

-

OrX Subunit: A highly variable, odorant-specific receptor protein that confers selectivity for particular chemical ligands.[5]

-

Orco Subunit: The Odorant Receptor Co-receptor is a highly conserved protein across most insect species and is essential for the proper function, membrane trafficking, and ion channel activity of the OrX-Orco complex.[5][6]

Hypothesized Interaction with the Orco Subunit

While direct experimental evidence for this compound is pending, recent groundbreaking research on a similar molecule, phenethyl acetate (PA) , provides a compelling model. Studies have demonstrated that PA acts as a direct agonist of the Orco subunit in Drosophila melanogaster.[6][7] This activation occurs even in the absence of a specific OrX tuning subunit, suggesting that some volatile esters can universally modulate insect olfactory function by targeting the conserved Orco channel.[6]

Given its structural identity as an acetate ester, it is highly probable that this compound follows a similar mechanism, acting as a ligand for the Orco subunit. Activation of the Orco channel would lead to a direct influx of cations, causing depolarization of the OSN and triggering a neural signal that is interpreted by the insect's brain as an aversive or repellent stimulus.

Signaling Pathway

The proposed signaling cascade for this compound-induced repellency is direct and rapid, characteristic of ionotropic receptor activation.

-

Odorant Transport: Volatile this compound molecules enter the sensillum through cuticular pores.

-

OBP Binding (Optional): In the sensillar lymph, molecules may be bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic odorants and transport them to the neuronal membrane.[8]

-

Receptor Activation: this compound binds to a pocket within the Orco subunit of the OR complex.

-

Ion Channel Gating: This binding event induces a conformational change, opening the ion channel pore.

-

Neuronal Depolarization: An influx of cations (e.g., Ca²⁺, Na⁺) depolarizes the OSN membrane, generating an action potential.

-

Signal Transmission: The action potential propagates along the axon to the antennal lobe of the insect brain, where the signal is processed, leading to an avoidance behavior.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]

- 3. ijbs.com [ijbs.com]

- 4. Accelerating Ligand Discovery for Insect Odorant Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenethyl Acetate as an Agonist of Insect Odorant Receptor Co-Receptor (Orco): Molecular Mechanisms and Functional Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Piperonyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite the information on genotoxicity, there is a notable lack of publicly available quantitative data regarding the in vitro cytotoxicity, metabolic pathways, and endocrine disruption potential of Piperonyl acetate. This guide summarizes the existing information, details the standard experimental protocols for in vitro toxicity testing, and identifies key data gaps to guide future research.

Genotoxicity Profile

The assessment of the genotoxic potential of this compound relies on a combination of direct testing and read-across from structurally similar molecules.

Bacterial Reverse Mutation Assay (Ames Test)

A bacterial reverse mutation assay conducted in accordance with OECD Guideline 471 concluded that this compound was not mutagenic. The study utilized Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation (S9).

Clastogenicity Assessment (Read-Across)

No direct studies on the clastogenic activity of this compound were identified. However, a weight-of-evidence approach using data from the structurally related compounds piperonal and anisyl acetate suggests a lack of clastogenic potential.

-

Piperonal: An in vitro chromosome aberration study in Chinese hamster ovary (CHO) cells, following OECD Guideline 473, showed no clastogenic effects.

-

Anisyl Acetate: An in vitro micronucleus test in human peripheral blood lymphocytes, compliant with OECD Guideline 487, also yielded negative results for clastogenicity.

Table 1: Summary of In Vitro Genotoxicity Data for this compound and Related Compounds

| Assay | Test Substance | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Guideline | Citation |

| Bacterial Reverse Mutation | This compound | S. typhimurium TA98, TA100, TA1535, TA1537 | Up to 3333 µ g/plate | With and Without | Non-mutagenic | OECD 471 | [1] |

| Chromosome Aberration | Piperonal (read-across) | Chinese Hamster Ovary (CHO) cells | Up to 5000 µg/mL | With and Without | Non-clastogenic | OECD 473 | [1] |

| Micronucleus Test | Anisyl acetate (read-across) | Human peripheral blood lymphocytes | 290-1802 µg/mL | With and Without | Non-clastogenic | OECD 487 | [1] |

Cytotoxicity

No specific in vitro cytotoxicity data, such as IC50 values, for this compound were identified in the public domain. Qualitative information for the related compound, piperonal, suggests low cytotoxicity in HepG2 cells as determined by the neutral red uptake assay when included as an ingredient in e-liquids or cigarette smoke condensate.[2][3] However, direct quantitative assessment of this compound is necessary for a complete toxicological profile.

Table 2: In Vitro Cytotoxicity Data for this compound and Related Compounds

| Assay | Test Substance | Cell Line | IC50 Value | Citation |

| MTT / Neutral Red Uptake | This compound | Various | Data not available | N/A |

| Neutral Red Uptake | Piperonal | HepG2 | No significant cytotoxicity observed as part of a mixture | [2][3] |

In Vitro Metabolism

Specific in vitro metabolism studies for this compound have not been published. However, based on its chemical structure as an aryl alkyl acetate, the expected primary metabolic pathway would be hydrolysis by esterases to piperonyl alcohol and acetic acid. Piperonyl alcohol would likely undergo further metabolism.

Studies on the related compound piperonal indicate that it is metabolized to piperonylic acid, which can then be conjugated with glucuronic acid or glycine.[2] Another related compound, piperine, undergoes complex metabolism including demethylenation, hydroxylation, and glucuronidation.

Endocrine Disruption Potential

There is no direct in vitro evidence to suggest that this compound has endocrine-disrupting properties. No studies evaluating its binding affinity or transcriptional activation of androgen or estrogen receptors were found. Given the structural alerts present in some related molecules, and the increasing scrutiny of fragrance ingredients for endocrine activity, dedicated in vitro assays are warranted.

Experimental Protocols

Detailed methodologies for standard in vitro toxicology assays are outlined in the OECD guidelines. The following sections provide an overview of the key experimental protocols relevant to the assessment of this compound.

Cytotoxicity Assays

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[4]

-

Cell Culture: Plate cells (e.g., Balb/c 3T3 fibroblasts or HaCaT keratinocytes) in 96-well plates and incubate for 24 hours.

-

Treatment: Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).

-

Dye Incubation: Wash cells and incubate with a medium containing neutral red for approximately 3 hours.

-

Extraction: Wash cells to remove excess dye, then extract the incorporated dye using a solubilization solution.

-

Measurement: Measure the absorbance of the extracted dye at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][7]

-

Cell Culture and Treatment: Similar to the NRU assay.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution, typically between 550 and 600 nm.

-

Data Analysis: Calculate cell viability relative to the control and determine the IC50.

Genotoxicity Assays

This test detects gene mutations induced by the test substance in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11][12][13][14][15]

-

Strains: Use a set of bacterial strains that detect different types of mutations (e.g., frameshift and base-pair substitutions).

-

Exposure: Expose the bacteria to various concentrations of the test substance, with and without an exogenous metabolic activation system (S9 mix), using either the plate incorporation or pre-incubation method.

-

Selection: Plate the treated bacteria on a minimal medium lacking the required amino acid.

-

Scoring: Count the number of revertant colonies (colonies that have mutated and can now synthesize the amino acid) after a 48-72 hour incubation.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies.

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[3][4][16][17][18][19][20]

-

Cell Culture: Use suitable mammalian cells (e.g., CHO, human lymphocytes) and expose them to at least three concentrations of the test substance, with and without S9 mix.

-

Metaphase Arrest: Treat the cells with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

-

Harvesting and Staining: Harvest the cells, prepare chromosome spreads on slides, and stain them.

-

Analysis: Microscopically analyze the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

This test detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][10][12][13][18][20]

-

Cell Culture and Treatment: Expose cultured mammalian cells (e.g., human lymphocytes, L5178Y cells) to the test substance with and without S9 mix.

-

Cytokinesis Block: Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Harvest the cells and stain them to visualize the cytoplasm and nuclei.

-

Analysis: Score the frequency of micronuclei in binucleated cells.

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for causing chromosomal damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays and a hypothetical metabolic pathway for this compound based on its chemical structure and data from related compounds.

Caption: General workflow for in vitro cytotoxicity assays.

Caption: Workflow for in vitro genotoxicity assessment.

Caption: Postulated in vitro metabolic pathway of this compound.

Conclusion and Future Directions

-

Quantitative Cytotoxicity Assessment: Determination of IC50 values in relevant human cell lines (e.g., HepG2, HaCaT) using standardized assays such as the MTT or Neutral Red Uptake assays.

-

In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes or hepatocytes to identify the major metabolites and elucidate the primary metabolic pathways.

-

Endocrine Disruption Screening: Evaluation of this compound in in vitro androgen and estrogen receptor binding and transactivation assays to assess its potential to interfere with endocrine signaling.

Generating these data will provide a more robust basis for the safety assessment of this compound and contribute to a better understanding of its potential biological effects.

References

- 1. benchchem.com [benchchem.com]

- 2. nib.si [nib.si]

- 3. nucro-technics.com [nucro-technics.com]

- 4. 3T3 Neutral Red Uptake Cytotoxicitiy Assay (OECD 129) [lebrunlabs.com]

- 5. atcc.org [atcc.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. oecd.org [oecd.org]

- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 14. scantox.com [scantox.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. criver.com [criver.com]

- 18. criver.com [criver.com]

- 19. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 20. oecd.org [oecd.org]

Solubility Profile of Piperonyl Acetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of piperonyl acetate, a compound of interest in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility is crucial for formulation development, synthesis, and various research applications.

Introduction to this compound

This compound (3,4-Methylenedioxybenzyl acetate) is an ester known for its sweet, floral, and fruity aroma.[1] It is a colorless to pale yellow liquid at room temperature.[2] Beyond its primary use as a fragrance and flavoring agent, this compound is also explored in research for other chemical syntheses.[2] Its molecular structure, featuring both polar ester and ether groups and a non-polar benzene ring, dictates its solubility behavior in various media.

Solubility Data

| Solvent | Chemical Formula | Type | Solubility of this compound | Citation(s) |

| Water | H₂O | Polar Protic | Insoluble (< 1 mg/mL) | [3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible at room temperature | [3] |

| General Organic Solvents | Various | Various | Soluble | [3] |

| Oils | Various | Non-polar | Soluble | [3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology, based on the flask method recommended by the Organisation for Economic Co-operation and Development (OECD) for substances with solubility above 10⁻² g/L, can be adapted for determining the solubility of this compound in various organic solvents.[6]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity, ≥99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatted shaker or water bath

-

Centrifuge

-

Glass flasks or vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the selected organic solvent. The excess solid/liquid ensures that saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatted shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary test can determine the necessary time, but agitation for at least 24 to 48 hours is recommended.[6]

-

-

Phase Separation:

-

After equilibration, allow the flask to rest at the constant temperature to let undissolved this compound settle.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the mixture at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The result is typically expressed in g/L, mg/mL, or mol/L.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of Piperonyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of piperonyl acetate, a fragrance ingredient and key intermediate in chemical synthesis. Understanding its spectroscopic properties is crucial for quality control, analytical method development, and stability studies. This document synthesizes available data to present a comprehensive overview of its absorption characteristics and the methodologies for their determination.

Core Spectroscopic Data

The Research Institute for Fragrance Materials (RIFM) has reported molar absorption coefficients under different pH conditions, indicating slight shifts in absorption based on the chemical environment. Furthermore, analysis of the closely related compound, piperonal, which shares the same core chromophore, provides strong evidence for the expected absorption maxima (λmax) for this compound.

The primary absorption is expected to occur in the UVA range, with minor absorbance observed between 290 nm and 700 nm[1]. The expected UV absorption maxima for this compound are in the regions of 275 nm and 310 nm.

Quantitative Spectroscopic Data for this compound

| Parameter | Value | Conditions | Source/Inference |

| Expected λmax 1 | ~275 nm | Neutral (Ethanol) | Inferred from Piperonal Data[1] |

| Expected λmax 2 | ~310 nm | Neutral (Ethanol) | Inferred from Piperonal Data[1] |

| Molar Absorptivity (ε) | 220 L mol-1 cm-1 | Neutral | RIFM Safety Assessment[1] |

| Molar Absorptivity (ε) | 364 L mol-1 cm-1 | Acidic | RIFM Safety Assessment[1] |

| Molar Absorptivity (ε) | 241 L mol-1 cm-1 | Basic | RIFM Safety Assessment[1] |

Note: The λmax values corresponding to the reported molar absorptivities from the RIFM assessment were not specified. The expected λmax values are based on the spectrum of piperonal, which possesses the same 1,3-benzodioxole chromophore.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound, adapted from general procedures for fragrance and aromatic compound analysis.

1. Materials and Equipment:

-

This compound (≥99% purity)

-

Ethanol (spectroscopic grade)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance